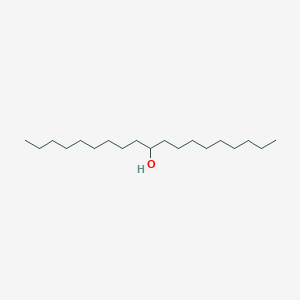

10-Nonadecanol

Description

Properties

IUPAC Name |

nonadecan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O/c1-3-5-7-9-11-13-15-17-19(20)18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMBVSPXQQUNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168562 | |

| Record name | Nonadecan-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16840-84-9 | |

| Record name | 10-Nonadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16840-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecan-10-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016840849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Nonadecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonadecan-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecan-10-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 10-Nonadecanol: Chemical Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nonadecanol, a secondary fatty alcohol, is a long-chain aliphatic compound with the chemical formula C₁₉H₄₀O. Its structure consists of a nineteen-carbon chain with a hydroxyl group located at the tenth carbon position. While less common than its primary alcohol isomer, 1-nonadecanol, this compound and other secondary fatty alcohols are subjects of growing interest in various scientific fields, including biochemistry, entomology, and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and a summary of its known biological roles and safety information. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or interested in the unique characteristics of this long-chain secondary alcohol.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, and for the development of experimental procedures.

| Property | Value | Source |

| Molecular Formula | C₁₉H₄₀O | PubChem[1] |

| Molecular Weight | 284.52 g/mol | LookChem[2] |

| CAS Number | 16840-84-9 | LookChem[2] |

| Appearance | White solid (estimated) | The Good Scents Company[3] |

| Boiling Point | 344.8 °C at 760 mmHg | LookChem[2] |

| Flash Point | 127.5 °C | LookChem[2] |

| Density | 0.836 g/cm³ | LookChem[2] |

| Water Solubility | Insoluble | The Good Scents Company[3] |

| Solubility in other solvents | Soluble in alcohol | The Good Scents Company[3] |

| logP (Octanol/Water Partition Coefficient) | 8.325 (estimated) | The Good Scents Company[3] |

Experimental Protocols

Synthesis of this compound via Reduction of 10-Nonadecanone

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 10-nonadecanone, using a mild reducing agent such as sodium borohydride (NaBH₄)[4]. This method is highly selective for the carbonyl group and is unlikely to affect other functional groups.

Materials:

-

10-Nonadecanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (1M)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 10-nonadecanone in a suitable solvent such as methanol or a mixture of methanol and diethyl ether.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add sodium borohydride to the cooled solution in small portions. The molar ratio of NaBH₄ to 10-nonadecanone should be approximately 1:1, although a slight excess of NaBH₄ can be used to ensure complete reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and slowly add 1M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification of this compound by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures[5][6]. The choice of solvent is critical for successful purification.

Materials:

-

Crude this compound

-

A suitable solvent or solvent pair (e.g., ethanol, acetone, hexane/ethyl acetate mixture)[7]

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for long-chain alcohols include ethanol, acetone, or mixtures like hexane/ethyl acetate[7].

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Slow cooling promotes the formation of purer crystals[6].

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound[8][9].

Materials and Instrumentation:

-

Purified this compound

-

A suitable solvent for injection (e.g., hexane or dichloromethane)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., non-polar or medium-polar)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent like hexane.

-

GC-MS Parameters:

-

Injector Temperature: Typically set around 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-500).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: The retention time of the peak in the chromatogram and the mass spectrum of the eluting compound are used for identification. The mass spectrum can be compared with a library database (e.g., NIST) for confirmation.

Biological Role and Potential Applications

This compound has been identified as a plant metabolite[1]. Long-chain fatty alcohols, in general, play various roles in biological systems. They are components of waxes that form protective layers on leaves and insects. There is also evidence that certain long-chain alcohols act as semiochemicals, including pheromones, in insects[10]. The specific biological functions and potential applications of this compound are still under investigation, but its long alkyl chain and secondary hydroxyl group suggest potential use in areas such as:

-

Drug Delivery: The amphiphilic nature of this compound could make it a candidate for use in the formulation of drug delivery systems, such as liposomes or nanoparticles, to improve the solubility and bioavailability of hydrophobic drugs.

-

Pheromone Research: As a potential pheromone component, this compound could be studied for its role in insect communication and potentially used in pest management strategies[11].

Safety Information

Detailed toxicological data for this compound is limited. However, for long-chain fatty alcohols in general, the following safety precautions should be observed:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors. Work in a well-ventilated area or use a fume hood. Safety statements suggest not inhaling dust[2].

-

Skin and Eye Contact: Avoid contact with skin and eyes[2]. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials.

It is always recommended to consult the specific Material Safety Data Sheet (MSDS) for this compound before handling the compound.

References

- 1. This compound | C19H40O | CID 85611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound, 16840-84-9 [thegoodscentscompany.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. Study of cetearyl alcohol using gas chromatography: Mass spectrometry | Poster Board #208 - American Chemical Society [acs.digitellinc.com]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

In-Depth Technical Guide: 10-Nonadecanol (CAS: 16840-84-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nonadecanol, a secondary fatty alcohol, is a long-chain aliphatic compound with the chemical formula C₁₉H₄₀O.[1][2] Its structure consists of a nineteen-carbon chain with a hydroxyl group located at the tenth carbon position. This positioning of the functional group distinguishes it from its primary alcohol isomer, 1-Nonadecanol, and influences its physicochemical properties and potential biological activities. While research on long-chain fatty alcohols has highlighted their roles in various biological processes and their potential as therapeutic agents or components of drug delivery systems, specific data on this compound remains limited. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, synthesis, purification, and a discussion of potential biological activities based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and formulation settings.

| Property | Value | Source |

| Molecular Formula | C₁₉H₄₀O | [1][2] |

| Molecular Weight | 284.52 g/mol | [1] |

| CAS Number | 16840-84-9 | [1] |

| Appearance | Waxy solid (estimated) | |

| Boiling Point | 344.8 °C at 760 mmHg | [2] |

| Flash Point | 127.5 °C | [2] |

| Density | 0.836 g/cm³ | [2] |

| Vapor Pressure | 4.07E-06 mmHg at 25°C | [2] |

| Solubility | Insoluble in water; Soluble in alcohol. | [3] |

| logP (Octanol/Water Partition Coefficient) | 8.6 (XLogP3) | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through the reduction of its corresponding ketone, 10-nonadecanone. Two common laboratory-scale methods for this transformation are Sodium Borohydride Reduction and the Grignard Reaction.

Experimental Protocols

3.1.1. Synthesis via Sodium Borohydride Reduction of 10-Nonadecanone

This method involves the reduction of the ketone functional group of 10-nonadecanone to a secondary alcohol using sodium borohydride.

-

Materials:

-

10-Nonadecanone

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (1M)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 10-nonadecanone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The molar ratio of NaBH₄ to the ketone should be approximately 1:1, although a slight excess of NaBH₄ can be used to ensure complete reaction.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully add 1M hydrochloric acid to quench the excess sodium borohydride and neutralize the solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous layer, add diethyl ether or ethyl acetate to extract the this compound. Perform the extraction three times.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

3.1.2. Synthesis via Grignard Reaction

This alternative synthesis route involves the reaction of a nonyl Grignard reagent with nonanal.

-

Materials:

-

1-Bromononane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Nonanal

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer

-

-

Procedure:

-

In an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromononane in the anhydrous solvent.

-

Add a small portion of the 1-bromononane solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance). Gentle heating may be required.

-

Once the reaction has started, add the remaining 1-bromononane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (nonylmagnesium bromide).

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of nonanal in the anhydrous solvent.

-

Add the nonanal solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over an anhydrous salt, and concentrate to yield the crude this compound.

-

Purification

The crude this compound obtained from either synthesis can be purified by recrystallization.

-

Procedure:

-

Select an appropriate solvent or solvent system. A good solvent will dissolve the this compound when hot but not when cold. Ethanol, acetone, or a mixture of ethanol and water are potential candidates.

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

If there are any insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[1]

Biological Activity and Signaling Pathways (A Note on Isomer Specificity)

A comprehensive search of the scientific literature reveals a significant lack of specific biological activity data for This compound . The majority of published research on the antimicrobial and cytotoxic properties of nonadecanol refers to its isomer, 1-Nonadecanol (n-nonadecanol).[4] The position of the hydroxyl group along the carbon chain can significantly influence a molecule's biological activity. Therefore, the information presented below should be interpreted with caution and serves as a potential starting point for future research on this compound, based on the activities of its structural isomer and general trends observed for long-chain fatty alcohols.

Potential Antimicrobial and Cytotoxic Effects (Based on 1-Nonadecanol)

Studies on 1-Nonadecanol have suggested that it possesses antimicrobial and cytotoxic properties.[4] The proposed mechanism of action for the antimicrobial effects of long-chain fatty alcohols often involves the disruption of the bacterial cell membrane.[5][6] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

The cytotoxic effects of long-chain fatty alcohols against cancer cell lines have also been reported, although the specific mechanisms are not well-elucidated.[4]

Potential Signaling Pathways (Hypothetical)

Given the lack of specific data for this compound, any discussion of signaling pathways is purely hypothetical and based on general mechanisms of cellular disruption. If this compound were to exhibit membrane-disrupting properties similar to other long-chain alcohols, it could indirectly affect various signaling pathways that are dependent on membrane integrity.

Below is a conceptual workflow for investigating the potential biological activity of this compound.

Caption: Hypothetical workflow for the synthesis, purification, and biological evaluation of this compound.

If future studies were to identify specific intracellular targets or signaling pathways modulated by this compound, more detailed diagrams could be constructed. For example, if it were found to induce apoptosis, a diagram illustrating the key players in the apoptotic cascade (e.g., caspases, Bcl-2 family proteins) and their modulation by this compound would be appropriate.

Applications in Drug Development

While direct applications of this compound in drug development are not yet established due to the limited research, long-chain fatty alcohols, in general, are being explored for various pharmaceutical applications. These include their use as penetration enhancers in transdermal drug delivery, as components of lipid nanoparticles for drug encapsulation, and as excipients in topical formulations. The amphiphilic nature of this compound, with its long hydrophobic carbon chain and polar hydroxyl group, makes it a candidate for such applications. Furthermore, if it is found to possess intrinsic biological activity, it could be investigated as a lead compound for the development of new therapeutic agents.

Conclusion

This compound is a long-chain secondary fatty alcohol for which detailed physicochemical data is available. Standard organic synthesis protocols can be readily adapted for its preparation and purification in a laboratory setting. However, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. Future research should focus on elucidating these aspects to determine its potential for applications in drug development and other scientific fields. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the properties and potential of this compound.

References

- 1. This compound | C19H40O | CID 85611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound, 16840-84-9 [thegoodscentscompany.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 10-Nonadecanol: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-Nonadecanol, a secondary fatty alcohol. It details its chemical structure, physicochemical properties, and key experimental protocols for its synthesis and analysis, designed for professionals in research and development.

Chemical Identity and Structure

This compound is a long-chain secondary fatty alcohol characterized by a 19-carbon backbone (nonadecane) with a hydroxyl (-OH) group located on the tenth carbon atom.[1][2] This positioning of the functional group defines its chemical properties and reactivity.

-

Synonyms: Dinonyl carbinol[3]

The structure consists of two nonyl (C9) alkyl chains attached to the same carbon that bears the hydroxyl group.

Physicochemical and Computed Properties

The following tables summarize the key physical, chemical, and computed properties of this compound, providing essential data for experimental design and evaluation.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Weight | 284.52 g/mol | [1][3][4] |

| Appearance | White powder or crystal | [6] |

| Boiling Point | 344.0 to 345.0 °C (at 760 mm Hg, estimated) | [7] |

| Flash Point | 127.5 °C (estimated) | [3][7] |

| Density | 0.836 g/cm³ (estimated) | [3] |

| Water Solubility | 0.005525 mg/L at 25 °C (estimated) | [7] |

| Solubility | Soluble in alcohol | [7] |

Table 2: Computed and Thermodynamic Properties

| Property | Value | Source/Method |

| XLogP3 | 8.6 | [1][3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 16 | [3] |

| Exact Mass | 284.307915895 Da | [1][3] |

| Enthalpy of Vaporization (ΔvapH°) | 74.18 kJ/mol | Joback Calculated |

| Enthalpy of Fusion (ΔfusH°) | 45.53 kJ/mol | Joback Calculated |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, crucial for laboratory applications.

Synthesis Protocol: Reduction of 10-Nonadecanone

A common and effective method for synthesizing a secondary alcohol like this compound is the reduction of its corresponding ketone, 10-Nonadecanone.

Objective: To reduce the carbonyl group of 10-Nonadecanone to a hydroxyl group, yielding this compound.

Materials:

-

10-Nonadecanone

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., ethanol for NaBH₄, diethyl ether or THF for LiAlH₄)

-

Distilled water

-

Dilute acid (e.g., 1M HCl) for workup

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 10-Nonadecanone in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), particularly if using LiAlH₄.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add 1.1 equivalents of the reducing agent (e.g., NaBH₄) in small portions to control the reaction rate and temperature.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by slowly adding distilled water (or dilute acid for NaBH₄) to decompose the excess reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times (e.g., 3x).

-

Washing: Combine the organic extracts and wash with distilled water and then with brine to remove any residual salts.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain high-purity this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of long-chain fatty alcohols.[6]

Objective: To identify and confirm the structure of this compound in a sample.

Materials & Equipment:

-

Sample containing this compound

-

Heptane or other suitable solvent

-

GC-MS system equipped with a suitable capillary column (e.g., Zebron ZB-50 or equivalent)[7]

-

Helium (carrier gas)

Procedure:

-

Sample Preparation: Dissolve a known amount of the purified sample (e.g., 0.1 mg) in a suitable solvent (e.g., 1 mL of heptane).[7] If the alcohol is part of a larger matrix (e.g., an ester), hydrolysis may be required first.[7]

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. A splitless injection is often used for trace analysis.

-

Gas Chromatography Separation: The separation is performed on the capillary column using a specific temperature program. A typical program for long-chain alcohols could be:

-

Mass Spectrometry Detection: As the compound elutes from the GC column, it enters the mass spectrometer.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 45–550.

-

-

Data Analysis: The resulting mass spectrum is analyzed. The molecular ion peak and fragmentation pattern are compared with spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) to confirm the identity of this compound.[7]

Visualized Experimental Workflows

The following diagrams, generated using DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the synthesis of this compound via ketone reduction.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. This compound | C19H40O | CID 85611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. This compound [webbook.nist.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. 3.7. GC-MS Analysis of Alcohol Moieties [bio-protocol.org]

Synthesis of 10-Nonadecanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 10-nonadecanol, a long-chain secondary alcohol. This document details two primary synthetic methodologies, presents key physical and chemical data, and includes detailed experimental protocols and characterization information to support research and development activities.

Compound Overview

This compound is a secondary fatty alcohol characterized by a hydroxyl group located at the tenth carbon of a nineteen-carbon chain.[1][2] Its long aliphatic nature confers specific physical and chemical properties that are of interest in various fields, including its use as a plant metabolite and in the development of novel materials.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₄₀O | [3] |

| Molecular Weight | 284.5 g/mol | [3] |

| CAS Number | 16840-84-9 | [3] |

| Appearance | White to Almost white powder to crystal | [4] |

| Boiling Point | 344.00 to 345.00 °C @ 760.00 mm Hg (est) | [4] |

| Flash Point | 261.00 °F (127.50 °C) (est) | [4] |

| Solubility | Soluble in alcohol; Insoluble in water | [4] |

| logP (o/w) | 8.325 (est) | [4] |

Synthetic Routes

Two primary and effective methods for the synthesis of this compound are the Grignard reaction and the reduction of a corresponding ketone. Both methods offer viable pathways to the target molecule, with considerations for starting material availability, desired yield, and scalability.

Grignard Reaction Synthesis

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it well-suited for the synthesis of secondary alcohols like this compound.[5] The general approach involves the reaction of a Grignard reagent with an aldehyde.[5] For this compound, this can be achieved by reacting decylmagnesium bromide with nonanal.

The following is a representative experimental protocol for the synthesis of this compound via the Grignard reaction. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are sensitive to moisture.[1]

Materials:

-

Magnesium turnings

-

1-Bromodecane

-

Anhydrous diethyl ether

-

Nonanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromodecane (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming and then maintained at a gentle reflux until most of the magnesium has been consumed.

-

Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of nonanal (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath. The resulting mixture is stirred until the solids dissolve. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to afford a white solid.[6][7]

Reduction of 10-Nonadecanone

An alternative and often high-yielding route to this compound is the reduction of the corresponding ketone, 10-nonadecanone. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.[8]

This protocol details the reduction of 10-nonadecanone to this compound using sodium borohydride.

Materials:

-

10-Nonadecanone

-

Methanol

-

Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 10-nonadecanone (1.0 eq) in a mixture of methanol and tetrahydrofuran.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Work-up: Carefully quench the reaction by the slow addition of dilute hydrochloric acid at 0 °C until the bubbling ceases. Most of the organic solvents are then removed under reduced pressure. The aqueous residue is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed in vacuo to yield the crude product. Purification by recrystallization from a suitable solvent, such as ethanol or acetone/water, provides pure this compound as a white solid.[9][10][11]

Workflow for Synthesis and Characterization

The general workflow for the synthesis and subsequent characterization of this compound is outlined below.

Characterization Data

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. Key analytical data are summarized below.

Spectroscopic Data

| Technique | Observed Data/Peaks | Reference |

| ¹H NMR | Expected signals include a triplet for the terminal methyl groups, a broad multiplet for the methylene chains, and a multiplet for the methine proton adjacent to the hydroxyl group. | [12][13] |

| ¹³C NMR | Data available from PubChem.[3] | [3] |

| Mass Spec (GC-MS) | Molecular Ion (M+): m/z 284.5.[3] | [3][14] |

| IR Spectroscopy | A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and peaks in the 2850-2960 cm⁻¹ region for C-H stretching.[15] | [3][15] |

Comparative Analysis of Synthetic Routes

| Parameter | Grignard Synthesis | Reduction of 10-Nonadecanone |

| Starting Materials | Nonanal and 1-Bromodecane (or Decanal and 1-Bromononane) | 10-Nonadecanone |

| Key Reagents | Magnesium, Anhydrous Ether | Sodium Borohydride, Methanol/THF |

| Reaction Conditions | Anhydrous, inert atmosphere required | Generally milder, can be performed in protic solvents |

| Reported Yield | Not specified in searches, typically moderate to high for Grignard reactions | ~95% |

| Advantages | Builds the carbon skeleton directly | High yield, mild and selective reagent |

| Disadvantages | Moisture sensitive, potential for side reactions | Requires synthesis of the starting ketone |

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature for more specific details and adapt the provided protocols to their specific laboratory conditions and scale.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. This compound | C19H40O | CID 85611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 16840-84-9 [thegoodscentscompany.com]

- 5. leah4sci.com [leah4sci.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. 1-NONADECANOL(1454-84-8) 1H NMR spectrum [chemicalbook.com]

- 14. This compound [webbook.nist.gov]

- 15. This compound [webbook.nist.gov]

Unveiling the Natural Sources of 10-Nonadecanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the known natural sources of 10-Nonadecanol, a C19 secondary fatty alcohol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current scientific literature on the occurrence of this compound, details the methodologies for its extraction and identification, and presents relevant biochemical context.

Introduction to this compound

This compound (CAS No. 16840-84-9) is a saturated secondary fatty alcohol with the chemical formula C₁₉H₄₀O. As a plant metabolite, its presence has been identified in the essential oils of certain plant species.[1] The lipophilic nature of this long-chain alcohol suggests its potential role in plant cuticular waxes and as a precursor to other signaling or defense compounds. Its structural isomer, 1-Nonadecanol, has been more extensively studied and identified in a wider range of natural sources. This guide, however, will focus specifically on the documented natural occurrences of the this compound isomer.

Confirmed Natural Sources of this compound

To date, the primary confirmed natural source of this compound is the essential oil of Helichrysum odoratissimum, a flowering plant in the Asteraceae family. The composition of essential oils can, however, vary significantly based on factors such as geographic location, climate, and the specific chemotype of the plant.

Quantitative Data

The following table summarizes the quantitative data available for the presence of this compound in its confirmed natural source.

| Natural Source | Plant Part | Compound | Concentration (%) | Analytical Method | Reference |

| Helichrysum odoratissimum (L.) Less. | Flowers | This compound | 0.6 | GC-MS | Lwande, W., et al. (1993) |

Note: The concentration of phytochemicals in plants can be highly variable.

Potential and Unconfirmed Natural Sources

Further investigation is required to substantiate the presence of this compound in other plant species. While some commercial chemical suppliers list Artocarpus lingnanensis (leaves) and Juniperus communis (juniper berry) as potential sources, primary scientific literature to confirm these claims is currently unavailable.

Experimental Protocols

The identification of this compound in plant matter is primarily achieved through the extraction of essential oils followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol for Extraction and Identification of this compound from Helichrysum odoratissimum

The following is a generalized protocol based on standard methods for essential oil analysis from Helichrysum species.

-

Plant Material Collection: Fresh flowers of Helichrysum odoratissimum are collected.

-

Hydrodistillation: The collected plant material is subjected to hydrodistillation for a period of 3-4 hours using a Clevenger-type apparatus. The essential oil is collected, dried over anhydrous sodium sulfate, and stored in a sealed vial in the dark at 4°C until analysis.

-

Instrumentation: A GC-MS system equipped with a fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness) is used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A typical temperature program starts at 60°C, is held for a few minutes, and then ramped up to 220-240°C at a rate of 3-5°C/min.

-

Injection: A diluted sample of the essential oil (e.g., 1% in acetone or hexane) is injected in split mode.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-550.

-

Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley). The mass spectrum of this compound will show characteristic fragmentation patterns for a long-chain secondary alcohol.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and identification of this compound from a plant source.

Putative Biosynthetic Context

While the specific biosynthetic pathway of this compound has not been elucidated, it is likely derived from very-long-chain fatty acids (VLCFAs) which are key components of plant cuticular waxes. The diagram below shows a simplified, putative relationship.

References

An In-depth Technical Guide to the Physical Properties of 10-Nonadecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 10-Nonadecanol (CAS No: 16840-84-9), a secondary fatty alcohol. The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting clear, quantitative data and the experimental context for its determination.

Core Physical Properties

This compound is a long-chain aliphatic alcohol with the hydroxyl group located at the tenth carbon atom of a nineteen-carbon chain. Its physical characteristics are primarily dictated by its long hydrocarbon tail, leading to low solubility in polar solvents, and the presence of the hydroxyl group, which allows for hydrogen bonding.

A summary of its key physical properties is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are estimated based on computational models due to a lack of direct experimental data in publicly available literature.

| Property | Value | Notes and Citations |

| Molecular Formula | C₁₉H₄₀O | [1][2] |

| Molecular Weight | 284.52 g/mol | [1][2] |

| Melting Point | Not experimentally determined. Predicted: 76.56 °C (349.71 K) | Predicted using the Joback Method.[3] For comparison, the isomer 1-Nonadecanol has a reported melting point of 62-64 °C.[4] |

| Boiling Point | 344.00 to 345.00 °C @ 760.00 mm Hg (estimated) | [5][6] |

| Density | 0.836 g/cm³ (estimated) | |

| Solubility in Water | 0.005525 mg/L @ 25 °C (estimated) | Insoluble in water.[5][6] |

| Solubility in Organic Solvents | Soluble in alcohol. | [5][6] |

| Vapor Pressure | 0.000004 mmHg @ 25.00 °C (estimated) | [5][6] |

| LogP (Octanol/Water Partition Coefficient) | 8.325 (estimated) | [5] |

| Refractive Index | 1.4357 (estimated) | |

| Flash Point | 261.00 °F (127.50 °C) (estimated) | [5][6] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and identification of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. Strong C-H stretching absorptions will be observed in the 2850-2960 cm⁻¹ region, and a C-O stretching absorption will appear in the 1050-1150 cm⁻¹ range.[1][2]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 284.5, although it may be weak. Fragmentation patterns will include the loss of water (M-18) and characteristic cleavage at the carbon-carbon bonds adjacent to the hydroxyl group.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH) in the region of 3.5-4.0 ppm. The terminal methyl protons will appear as a triplet around 0.9 ppm, and the numerous methylene protons of the long alkyl chains will produce a complex series of multiplets between 1.2 and 1.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbon attached to the hydroxyl group (C-OH) in the downfield region, typically between 60 and 80 ppm. The other carbon signals will appear in the upfield region, characteristic of a long aliphatic chain.[1]

-

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a long-chain alcohol like this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

-

Purity Indication: A sharp melting range (0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Workflow for the experimental determination of melting point.

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology for Qualitative Solubility:

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, hexane).

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Mixing: The mixture is agitated vigorously for a set period.

-

Observation: The mixture is observed to see if the solid dissolves completely, partially, or not at all. The formation of a single clear phase indicates solubility, while the presence of undissolved solid or two distinct liquid phases indicates insolubility or partial solubility.

Methodology for Quantitative Solubility (Cloud Point Method):

-

Apparatus: A temperature-controlled vessel with a stirrer and a light source and detector to monitor turbidity.

-

Procedure: A known amount of this compound is dissolved in a suitable solvent at a temperature where it is fully soluble.

-

Titration/Cooling: The solution is then slowly cooled, or a non-solvent is titrated in, while being stirred.

-

Detection: The temperature or concentration at which the solution becomes cloudy (the cloud point) is recorded. This indicates the limit of solubility under those conditions.

Logical workflow for qualitative solubility determination.

Signaling Pathways and Experimental Workflows

As a simple long-chain secondary alcohol, this compound is not typically involved in complex signaling pathways in the same manner as biologically active molecules. Its primary relevance in a drug development context would be as a potential excipient, a component of a lipid-based drug delivery system, or as a metabolic byproduct of a larger drug molecule. In these contexts, its physical properties, particularly its lipophilicity and solubility, are of paramount importance.

The experimental workflows relevant to this compound are therefore focused on the characterization of its physical and chemical properties as detailed in the preceding sections.

References

Solubility of 10-Nonadecanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 10-Nonadecanol, a long-chain fatty alcohol. Due to the limited availability of specific quantitative solubility data for this compound, this guide incorporates qualitative data from structurally similar long-chain alcohols, namely 1-octadecanol (C18) and 1-eicosanol (C20), to provide a representative understanding of its solubility profile. The principles of "like dissolves like" and the influence of carbon chain length on solubility are central to interpreting this information.[1][2] Generally, as the hydrocarbon chain length of an alcohol increases, its solubility in polar solvents decreases, while its solubility in non-polar organic solvents increases.[1][2]

Core Principles of Long-Chain Alcohol Solubility

The solubility of alcohols is dictated by the interplay between their polar hydroxyl (-OH) group and their nonpolar hydrocarbon chain.[3] The hydroxyl group is capable of forming hydrogen bonds with polar solvents, which promotes solubility.[4] Conversely, the long, nonpolar hydrocarbon tail is hydrophobic and interacts favorably with nonpolar solvents through van der Waals forces.[1]

In the case of this compound, its 19-carbon chain significantly influences its solubility, making it more soluble in nonpolar or weakly polar organic solvents and less soluble in highly polar solvents.

Solubility Profile of Long-Chain Alcohols

The following table summarizes the qualitative solubility of long-chain alcohols (1-octadecanol and 1-eicosanol) in various organic solvents. This data provides an inferred solubility profile for this compound.

| Solvent Class | Solvent | 1-Octadecanol (C18) Solubility | 1-Eicosanol (C20) Solubility | Inferred this compound (C19) Solubility |

| Alcohols | Ethanol | Soluble[5] | Slightly Soluble[6] | Soluble to Slightly Soluble |

| Ketones | Acetone | Soluble[7] | Very Soluble[6] | Very Soluble |

| Ethers | Diethyl Ether | Soluble[5][7] | Soluble[8] | Soluble |

| Chlorinated Solvents | Chloroform | Soluble[5] | Slightly Soluble[6] | Soluble to Slightly Soluble |

| Aromatic Hydrocarbons | Toluene | Soluble[9] | Data not available | Likely Soluble |

| Benzene | Soluble[5] | Soluble (hot)[6] | Soluble | |

| Aliphatic Hydrocarbons | Petroleum Ether | Data not available | Soluble[6] | Likely Soluble |

| Hexane | Soluble[9] | Data not available | Likely Soluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial in various research and development stages. The following are detailed methodologies for two common experimental techniques used to determine the solubility of solid organic compounds like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining solubility.[10] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

This compound (or analogous long-chain alcohol)

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flask

-

Pipette

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-capped vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a volumetric pipette. To avoid transferring any solid particles, it is recommended to filter the solution using a syringe filter compatible with the organic solvent.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent. This can be done at room temperature if the solvent is volatile, or by gentle heating in an oven or vacuum oven. Ensure the temperature is kept below the melting point of this compound to avoid loss of substance.

-

-

Weighing and Calculation:

-

Once the solvent is completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried solute using an analytical balance.

-

The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

-

Calculate the solubility, typically expressed in grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

-

Spectroscopic Method (UV-Vis)

For compounds that possess a chromophore, UV-Vis spectroscopy offers a rapid and sensitive method for solubility determination. Since this compound does not have a strong chromophore, this method would require derivatization or be more applicable to other soluble compounds being studied in conjunction with it. However, the general protocol is provided for its importance in drug development.

Materials and Apparatus:

-

Analyte with a known UV-Vis absorbance

-

Selected organic solvent

-

UV-Vis spectrophotometer and cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of the analyte in the chosen solvent at known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution of the analyte at a constant temperature.

-

-

Sample Analysis:

-

After reaching equilibrium, filter the saturated solution to remove any undissolved solid.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the λmax.

-

-

Calculation:

-

Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the analyte in the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a solid organic compound in a liquid solvent using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Alcohols and Ethers [chemed.chem.purdue.edu]

- 5. chembk.com [chembk.com]

- 6. 1-Eicosanol | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-OCTADECANOL - Ataman Kimya [atamanchemicals.com]

- 8. Page loading... [guidechem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. uomus.edu.iq [uomus.edu.iq]

A Technical Guide to the Physicochemical Properties of 10-Nonadecanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the melting and boiling points of 10-Nonadecanol (CAS No. 16840-84-9), a secondary fatty alcohol. The information herein is compiled for use in research and development, with a focus on presenting clear, quantitative data and outlining the experimental methodologies for its determination.

Physicochemical Data

This compound is a long-chain aliphatic alcohol with the hydroxyl group located at the tenth carbon of a nineteen-carbon chain. Its physical properties, particularly its melting and boiling points, are crucial for its handling, purification, and application in various scientific contexts. The following table summarizes the key physical and chemical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Notes |

| Molecular Formula | C₁₉H₄₀O | [1][2] |

| Molecular Weight | 284.52 g/mol | [1][2] |

| IUPAC Name | Nonadecan-10-ol | [2] |

| CAS Number | 16840-84-9 | [1][2] |

| Melting Point | Data not available (Solid, crystalline phase confirmed) | An FTIR spectrum has been recorded from a melt in a capillary cell, confirming the substance is a solid with a defined melting point.[3] However, a specific experimental value is not readily available in the cited literature. |

| Boiling Point | 344.0 - 345.0 °C (at 760 mmHg) | Estimated value.[1] |

| Flash Point | 127.5 °C (261.0 °F) | Estimated value.[1] |

| Water Solubility | 0.005525 mg/L at 25 °C | Estimated value.[1] |

| logP (o/w) | 8.325 | Estimated value.[1] |

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. While specific experimental reports for this compound are not detailed in the available literature, the following are standard methodologies employed for such long-chain alcohols.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this occurs over a narrow range. The presence of impurities typically depresses the melting point and broadens the melting range.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

-

Measurement: A second, more precise measurement is performed with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. Given the high boiling point of this compound, specific techniques are required to achieve accurate measurements.

Methodology 1: Distillation

For a sufficient quantity of the substance, a simple distillation is the most accurate method.

-

Apparatus Setup: The this compound sample is placed in a distillation flask with boiling chips or a magnetic stirrer. A condenser and a collection flask are attached. The bulb of a thermometer is positioned so that its top is level with the bottom of the side-arm of the distillation flask.

-

Heating: The flask is heated gently.

-

Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb, establishing a thermal equilibrium between the vapor and the condensing liquid.

-

Measurement: The temperature is recorded when it remains constant during the distillation process. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Methodology 2: Thiele Tube Method

This micro-method is suitable for small sample quantities.

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is heated gently, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the sample's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.

-

Measurement: The heat is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.

Visualization of Experimental Workflow

The logical flow for characterizing the melting and boiling points of a solid organic compound like this compound is depicted below. This workflow ensures accurate and reproducible results.

Caption: Workflow for determining the melting and boiling points of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 10-Nonadecanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 10-Nonadecanol, a long-chain fatty alcohol. Due to the limited availability of specific toxicological data for this compound, this document incorporates information from studies on analogous long-chain alcohols to provide a thorough assessment of potential hazards and recommended safety protocols.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₁₉H₄₀O | [1] |

| Molecular Weight | 284.52 g/mol | [1] |

| CAS Number | 16840-84-9 | [1] |

| Appearance | White solid (estimated) | [2] |

| Boiling Point | 344.0 to 345.0 °C @ 760.00 mm Hg (estimated) | [3] |

| Melting Point | 62.0 to 64.0 °C @ 760.00 mm Hg | [2] |

| Flash Point | 261.00 °F (127.22 °C) TCC (estimated) | [3] |

| Vapor Pressure | 0.000004 mmHg @ 25.00 °C (estimated) | [3] |

| Water Solubility | 0.004781 mg/L @ 25 °C (estimated) | [2] |

| logP (o/w) | 8.481 (estimated) | [2] |

Toxicological Profile and Hazard Assessment

Specific toxicological data for this compound is not extensively documented. However, the Organisation for Economic Co-operation and Development (OECD) Screening Information Dataset (SIDS) for long-chain alcohols (C6-C22) provides valuable insights into the toxicological profile of this class of compounds.

General Observations for Long-Chain Alcohols:

-

Toxicity Trend: The toxicology database for long-chain alcohols demonstrates an inverse relationship between carbon chain length and toxicity. Shorter-chain alcohols tend to exhibit more pronounced effects compared to those with longer chains.[4]

-

Acute Toxicity: Long-chain alcohols generally show low acute toxicity. For instance, the acute oral and dermal LD50 values for many long-chain alcohols exceed 2000 to 10,000 mg/kg.[4]

-

Irritation: Skin and eye irritation potential decreases with increasing chain length.[4][5] Alcohols with chain lengths of C18 and above are generally considered non-irritant to the skin.[4]

-

Sensitization: Aliphatic alcohols are not considered to have skin sensitization potential.[4]

-

Repeated Dose Toxicity: Repeated exposure to aliphatic alcohols is generally associated with a low order of toxicity.[4]

-

Mutagenicity and Reproductive Toxicity: There is no evidence to suggest that fatty alcohols are mutagenic or cause reproductive toxicity.[1]

Based on these general trends for long-chain alcohols, this compound (a C19 alcohol) is expected to have a low order of toxicity.

GHS Classification (Anticipated): While a harmonized GHS classification for this compound is not readily available, based on the data for similar long-chain alcohols, it is not expected to meet the criteria for classification for most hazard classes. However, as a precaution, it should be handled with care, assuming it may cause mild skin and eye irritation upon prolonged or repeated contact.

The following diagram illustrates the logical workflow for hazard identification and risk assessment.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls:

-

Work in a well-ventilated area. Use of a fume hood is recommended, especially when heating the substance or creating aerosols.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If working with fine powders or generating dust, a NIOSH-approved respirator may be necessary.

General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

The following diagram outlines the general workflow for safe laboratory handling of a chemical like this compound.

Emergency Procedures

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Carbon oxides may be released upon combustion.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocols for Safety Assessment

The following are summaries of standard experimental protocols that can be used to assess the safety of long-chain alcohols like this compound.

Flash Point Determination (e.g., ASTM D93 - Pensky-Martens Closed Cup Method): This method is suitable for liquids with high viscosity or a tendency to form a surface film.

-

Apparatus: Pensky-Martens Closed Cup Tester.

-

Procedure: a. A 75 mL sample is placed in the test cup. b. The sample is heated at a controlled rate. c. The sample is stirred at a specified rate (e.g., 90-120 rpm). d. An ignition source is applied at specified temperature intervals. Stirring is paused during the application of the ignition source. e. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite.[6]

Skin Irritation/Corrosion Testing (Following OECD Guideline 404): This test determines the potential for a substance to cause skin irritation or corrosion.

-

Test Animals: Healthy young adult albino rabbits.

-

Procedure: a. The fur on the dorsal area of the trunk of the animal is clipped. b. A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch. c. The patch is held in place with non-irritating tape for a 4-hour exposure period. d. After exposure, the patch and any residual test substance are removed. e. The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal. f. The severity of the skin reactions is scored according to a standardized scale.

Acute Eye Irritation/Corrosion Testing (Following OECD Guideline 405): This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Healthy young adult albino rabbits.

-

Procedure: a. A single dose of the test substance (0.1 mL of liquid or not more than 0.1 g of a solid) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. b. The eyes are observed at 1, 24, 48, and 72 hours after application of the test substance. c. The cornea, iris, and conjunctivae are examined for any lesions, and the severity is scored. d. The reversibility of any observed effects is also assessed.[7]

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound and ensure that a thorough risk assessment is conducted for their specific application.

References

- 1. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 2. filab.fr [filab.fr]

- 3. Assessment of the environmental risk of long-chain aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

10-Nonadecanol: A Technical Review of Its Chemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nonadecanol, a secondary fatty alcohol with the chemical formula C19H40O, is a long-chain aliphatic compound that has garnered interest for its potential biological activities. While research specifically focused on the 10-isomer is limited, studies on related long-chain fatty alcohols, including other isomers of nonadecanol, suggest a range of promising pharmacological effects, including antimicrobial, cytotoxic, and anti-inflammatory properties. This technical guide provides a comprehensive review of the available literature on this compound, summarizing its chemical and physical properties, and exploring the reported biological activities of nonadecanol and its isomers. This document also outlines general experimental protocols for its synthesis and biological evaluation, and presents a hypothetical mechanism of action for its potential anti-inflammatory effects.

Chemical and Physical Properties

This compound is a saturated secondary alcohol with the hydroxyl group located at the 10th carbon atom of a 19-carbon chain. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C19H40O |

| Molecular Weight | 284.52 g/mol |

| CAS Number | 16840-84-9 |

| Appearance | Solid (predicted) |

| Boiling Point | 358.9±11.0 °C at 760 mmHg (predicted) |

| Density | 0.8±0.1 g/cm³ (predicted) |

| pKa | 17.89±0.20 (predicted) |

Synthesis of this compound